Cas no 348619-90-9 (2-amino-3-(pyridin-4-yl)propan-1-ol)

2-Amino-3-(pyridin-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring both a pyridine ring and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure enables chelation and coordination with metals, useful in catalysis and material science. The presence of amino and hydroxyl functional groups allows for further derivatization, facilitating the synthesis of complex molecules such as ligands or bioactive compounds. The pyridine moiety enhances solubility in polar solvents and contributes to its potential in medicinal chemistry. This compound is particularly valuable for researchers developing enantioselective catalysts or exploring structure-activity relationships in drug design.
2-amino-3-(pyridin-4-yl)propan-1-ol structure
348619-90-9 structure
商品名:2-amino-3-(pyridin-4-yl)propan-1-ol
CAS番号:348619-90-9
MF:C8H12N2O
メガワット:152.193681716919
CID:919627
PubChem ID:22239914

2-amino-3-(pyridin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Pyridinepropanol,-bta--amino-(9CI)
    • 2-amino-3-pyridin-4-ylpropan-1-ol
    • 2-Amino-3-(pyridin-4-yl)-1-propanol
    • 4-pyridinepropanol,b-amino-
    • 2-Amino-3-(pyridin-4-yl)propan-1-ol
    • 2-amino-3-(pyridin-4-yl)propan-1-ol
    • インチ: 1S/C8H12N2O/c9-8(6-11)5-7-1-3-10-4-2-7/h1-4,8,11H,5-6,9H2
    • InChIKey: XXPMWCAKYNQCQM-UHFFFAOYSA-N
    • ほほえんだ: OCC(CC1C=CN=CC=1)N

計算された属性

  • せいみつぶんしりょう: 152.094963011g/mol
  • どういたいしつりょう: 152.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1
  • 疎水性パラメータ計算基準値(XlogP): -0.4

2-amino-3-(pyridin-4-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-174553-0.1g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
0.1g
$250.0 2023-09-20
Enamine
EN300-174553-5.0g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
5g
$825.0 2023-06-03
Enamine
EN300-174553-5g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
5g
$825.0 2023-09-20
Enamine
EN300-174553-10g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
10g
$1224.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425352-50mg
2-Amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9 98%
50mg
¥6017.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425352-100mg
2-Amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9 98%
100mg
¥6750.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425352-5g
2-Amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9 98%
5g
¥20784.00 2024-05-17
Enamine
EN300-174553-1.0g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
1g
$284.0 2023-06-03
Enamine
EN300-174553-0.25g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
0.25g
$262.0 2023-09-20
Enamine
EN300-174553-0.5g
2-amino-3-(pyridin-4-yl)propan-1-ol
348619-90-9
0.5g
$273.0 2023-09-20

2-amino-3-(pyridin-4-yl)propan-1-ol 関連文献

2-amino-3-(pyridin-4-yl)propan-1-olに関する追加情報

Comprehensive Overview of 2-amino-3-(pyridin-4-yl)propan-1-ol (CAS No. 348619-90-9)

2-amino-3-(pyridin-4-yl)propan-1-ol (CAS No. 348619-90-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring a pyridine ring and an amino alcohol functional group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for 2-amino-3-(pyridin-4-yl)propan-1-ol applications and 2-amino-3-(pyridin-4-yl)propan-1-ol synthesis methods, highlighting its relevance in modern chemistry.

The molecular structure of 2-amino-3-(pyridin-4-yl)propan-1-ol includes a pyridin-4-yl group attached to a propan-1-ol backbone, with an amino group at the second carbon position. This unique arrangement contributes to its chemical reactivity and makes it a valuable building block in drug discovery. Recent studies have explored its potential in developing central nervous system (CNS) therapeutics, aligning with the growing demand for novel neuroactive compounds. The compound's solubility in polar solvents and moderate stability under ambient conditions further enhance its utility in laboratory settings.

In the pharmaceutical industry, 2-amino-3-(pyridin-4-yl)propan-1-ol is often utilized as a precursor for chiral ligands and catalysts. Its ability to form stable complexes with transition metals has sparked interest in asymmetric synthesis, a hot topic in green chemistry. Additionally, the compound's structural similarity to naturally occurring amino alcohols has led to investigations into its biological activity and potential therapeutic effects. These aspects are frequently queried in academic and industrial research databases, reflecting the compound's importance.

The synthesis of 2-amino-3-(pyridin-4-yl)propan-1-ol typically involves the reduction of corresponding keto or amino acid derivatives. Optimizing the yield and purity of this compound remains a key focus for chemists, as evidenced by numerous published protocols. Recent advancements in flow chemistry and microwave-assisted synthesis have provided more efficient routes to produce this compound, addressing the need for sustainable and scalable methods. Such innovations are highly searched topics, particularly among professionals seeking to improve synthetic workflows.

From a commercial perspective, the demand for 2-amino-3-(pyridin-4-yl)propan-1-ol has steadily increased due to its role in producing high-value pharmaceuticals. Market analyses indicate a rising trend in the procurement of this compound, especially for contract research organizations (CROs) and drug development companies. Suppliers often highlight its high purity grade and custom synthesis options to cater to diverse research needs. This aligns with the broader industry shift toward tailored chemical solutions and precision medicine.

Quality control and analytical characterization of 2-amino-3-(pyridin-4-yl)propan-1-ol are critical to ensuring its suitability for research applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its identity and purity. These methods are frequently searched by quality assurance professionals, underscoring the compound's significance in regulated environments. Furthermore, proper storage conditions and handling protocols are essential to maintain its integrity over time.

In summary, 2-amino-3-(pyridin-4-yl)propan-1-ol (CAS No. 348619-90-9) is a multifaceted compound with wide-ranging applications in pharmaceuticals and chemical synthesis. Its structural features, synthetic accessibility, and commercial relevance make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play an increasingly important role in advancing drug discovery and sustainable chemistry initiatives.

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